The study examines the isopropylation of biphenyl (BP) and 3- and 4-isopropylbiphenyls (3- and 4-IPBPs) over H-mordenites (MOR) to elucidate the mechanism of shape-selective formation of 4,4’-diisopropylbiphenyl (4,4’-DIPB) .
The isopropylation of BP occurred predominantly to form 4-isopropylbiphenyl (4-IPBP) from BP and 4,4’-DIPB from 4-IPBP. 3-ipbp, a minor isomer from bp, cannot participate effectively in the formation of 3,4’-dipb due to steric restriction of its isopropyl moiety with mor channels .
This application falls under the field of Material Science, specifically in the Coating and Painting industry .
“3,4’-Diisopropylbiphenyl” is used as a high boiling nonpolar solvent in coating and painting fields . It has excellent properties such as being colorless, odorless, having proper viscosity, a high boiling point, and strong dissolvability to dyestuff .
The solvent dissolves and dilutes the film-forming substance in the coating, decreasing coating viscosity and facilitating the processes of painting, spraying, dipping, and dripping of the coating . Different coating viscosities are suitable for varied applications. Low viscosity applies to spraying and dip-coating, while high viscosity is suitable for pouring, roller coating, and thermal spraying .
The proper selection of solvent improves coating performance. High boiling solvent increases the storage stability of the coating, prevents filming forming substances cementation, and decreases the skinning of the painting surface . The solvent improves the leveling property of the coating, avoiding brush marks and coating wrinkles caused by the thickness or thinness and poor brushability of the coating . The solvent increases the wettability and permeability of the coating, adding the adhesion of the coating film .
For instance, it could be used in the development of new materials or processes where a high boiling, nonpolar solvent is required . Additionally, its molecular structure and properties could make it interesting for research in fields like organic chemistry or materials science.
3,4'-Diisopropylbiphenyl is an organic compound with the molecular formula . It consists of two phenyl rings connected by a single bond, with two isopropyl groups attached to the 3 and 4 positions of one of the phenyl rings. This compound is characterized by its colorless liquid state and is often used in various chemical applications due to its unique structural properties.
Currently, there's no documented research on a specific mechanism of action for DIPB.
The chemical behavior of 3,4'-Diisopropylbiphenyl includes several types of reactions:
Several methods exist for synthesizing 3,4'-Diisopropylbiphenyl:
3,4'-Diisopropylbiphenyl finds applications in various fields:
Interaction studies involving 3,4'-Diisopropylbiphenyl often focus on its reactivity with other chemical species. These interactions can include:
Several compounds share structural similarities with 3,4'-Diisopropylbiphenyl. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,4-Dimethylbiphenyl | Two methyl groups at the 3 and 4 positions | Lower boiling point than diisopropyl variant |
| 2,2'-Diphenyldimethylsilane | Silane group replacing hydrogen atoms on phenyl rings | Used in organosilicon chemistry |
| 4-Isopropylbiphenyl | One isopropyl group at the para position | Different steric effects compared to diisopropyl |
| Biphenyl | No substituents on phenylene units | Serves as a baseline for comparing substitutions |
The uniqueness of 3,4'-Diisopropylbiphenyl lies in its specific substitution pattern that influences its physical properties and reactivity compared to these similar compounds. The presence of two bulky isopropyl groups provides distinctive steric hindrance and solubility characteristics that can affect its behavior in both
The catalytic isopropylation of biphenyl to produce 3,4'-diisopropylbiphenyl represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-established Friedel-Crafts alkylation mechanisms [1] [2]. The reaction involves the formation of isopropyl carbocations from propene in the presence of acidic catalysts, followed by electrophilic attack on the biphenyl substrate [3]. Research has demonstrated that the initial reaction stage favors isopropylation at ortho-position and para-position sites due to their high electron density, while thermodynamic equilibrium conditions promote alkylation at meta-position sites [4].
The reaction mechanism proceeds through three distinct steps: electrophile formation, nucleophilic attack by the aromatic ring, and rearomatization [5] [6]. The electrophile formation involves protonation of propene to generate isopropyl carbocations, which serve as the reactive intermediates for subsequent aromatic substitution [1]. The carbocation attacks the biphenyl ring, forming a resonance-stabilized sigma complex intermediate, followed by deprotonation to restore aromaticity and regenerate the acid catalyst [2] [3].
Studies using hydrogen-Y type zeolite and silica alumina catalysts have revealed that biphenyl exhibits preferential isopropylation at positions with high electron density during initial reaction stages [4]. The reaction selectivity demonstrates significant dependence on reaction conditions, with temperature and pressure playing crucial roles in determining product distribution [7]. At elevated temperatures exceeding 350°C, isomerization of isopropyl groups becomes prevalent, necessitating careful temperature control to maintain desired selectivity [7].
The formation of 3,4'-diisopropylbiphenyl specifically requires precise control of reaction stoichiometry and catalyst properties to achieve optimal regioselectivity [8]. Research has shown that continuous flow processes using dealuminated mordenite catalysts with silica to alumina molar ratios between 20:1 and 500:1 can achieve yields of 57% for the desired 3,4'-diisopropyl isomer [9] [10]. The reaction typically operates at moderate temperatures around 220°C and pressures of 10-30 atmospheres in the presence of nitrogen diluent gas [9].
Zeolitic catalysts play a pivotal role in achieving regioselective alkylation of biphenyl substrates through shape-selective catalysis mechanisms [11] [12]. The unique microporous structure of zeolites provides molecular sieving properties that enable preferential formation of specific isomers based on spatial constraints within the zeolite channels [13] [14]. Mordenite zeolites with twelve-membered ring channels demonstrate exceptional shape selectivity for 4,4'-diisopropylbiphenyl formation, achieving selectivities exceeding 70% under optimized conditions [13] [14].
The acid site distribution within zeolite frameworks significantly influences catalytic performance in biphenyl isopropylation reactions [15] [16]. Zeolites with silica to alumina ratios between 20 and 500 exhibit optimal balance between catalytic activity and selectivity [10] [17]. Higher silica to alumina ratios result in fewer but stronger acid sites, which enhance both activity and selectivity for the desired alkylation products [15]. Research has established that 35% or more of active sites should possess ammonia desorption activation energies between 145 and 170 kilojoules per mole for optimal catalytic performance [10].
Modified MCM-22 zeolites treated with chemical liquid deposition of silicon dioxide demonstrate enhanced shape selectivity through selective poisoning of external acid sites [11] [12]. This modification reduces non-regioselective reactions at external surfaces while preserving internal acid sites responsible for shape-selective catalysis [11]. The selectivity for 4-cyclohexylbiphenyl and 4,4'-dicyclohexylbiphenyl reaches maximum values of 80.4% and 63.7% respectively under atmospheric pressure conditions at 190°C [12].
Metal-substituted aluminophosphate molecular sieves, particularly cobalt and nickel-substituted MAPO-5 catalysts, exhibit remarkable selectivity for 4,4'-diisopropylbiphenyl formation [18]. These catalysts achieve selectivities of 65-75% through restricted transition state selectivity mechanisms, where the twelve-membered ring channels allow preferential access of 4-isopropylbiphenyl intermediates while preventing access of bulkier 3-isopropylbiphenyl species [18]. The selective formation occurs through preferential exclusion of sterically hindered isomers via interaction with the zeolite channel architecture [19].
Iron-substituted SSZ-24 zeolites demonstrate enhanced catalytic activity compared to boron-containing analogues while maintaining shape-selective properties [18]. These catalysts exhibit consistent selectivities around 75% for encapsulated products regardless of reaction temperature, indicating that shape-selective formation occurs within the zeolite channels and prevents isomerization even at elevated temperatures [18]. The framework topology primarily controls the shape-selective formation rather than the specific metal substitution [18].
Industrial-scale production optimization for 3,4'-diisopropylbiphenyl synthesis requires comprehensive integration of catalyst design, reactor engineering, and process control strategies [9] [10]. Continuous flow processes have emerged as the preferred industrial approach, offering superior heat and mass transfer characteristics compared to batch operations [9] [20]. The implementation of continuous flow reactors enables precise temperature control and reduced residence time variations, resulting in improved product selectivity and catalyst longevity [9].
Catalyst optimization strategies focus on achieving optimal acid site distribution and framework stability under industrial operating conditions [10] [21]. Dealuminated mordenite catalysts with silica to alumina ratios between 20:1 and 500:1 demonstrate exceptional stability and selectivity in continuous operations [9] [10]. Pretreatment with volatile basic agents such as ammonia enhances catalytic performance by modifying acid site strength distribution and improving resistance to deactivation [10]. The optimal catalyst formulation contains 35% or more active sites with activation energies for ammonia desorption between 145 and 170 kilojoules per mole [10].
Process conditions require careful optimization to balance conversion, selectivity, and catalyst stability [9] [7]. Operating temperatures around 220°C provide optimal balance between reaction rate and product selectivity while minimizing unwanted side reactions [9]. Pressure ranges of 10-30 atmospheres prevent propene polymerization and maintain liquid-phase conditions for optimal mass transfer [9]. The introduction of nitrogen diluent gas at flow rates of 10-50 milliliters per minute significantly improves catalyst performance by reducing coke formation and enhancing product yields [9].
Catalyst regeneration strategies are essential for maintaining industrial viability and economic competitiveness [11] [22]. Calcination at temperatures between 500-600°C in air atmosphere effectively removes carbonaceous deposits and restores catalytic activity [11]. Research has demonstrated that modified zeolite catalysts can achieve nearly complete activity recovery through calcination, enabling extended operational campaigns [11]. The regeneration frequency depends on operating conditions and feed quality, with typical cycles ranging from several hundred to several thousand hours [22].
Space velocity optimization represents a critical parameter for industrial implementation, with liquid hourly space velocities between 0.3 and 1.0 per hour providing optimal balance between conversion and selectivity [10]. Lower space velocities increase conversion but may promote unwanted consecutive reactions, while higher space velocities reduce conversion but improve selectivity [10]. The optimal space velocity depends on catalyst activity, desired conversion level, and economic considerations including reactor size and capital investment [10].
| Table 1: Catalytic Performance in 3,4'-Diisopropylbiphenyl Synthesis | |||||
|---|---|---|---|---|---|
| Catalyst Type | Temperature (°C) | Pressure (atm) | Selectivity to 4,4'-DIPB (%) | Conversion (%) | Key Features |
| H-Y Zeolite | 220-450 | 7600.51 Torr (~10) | 57 | 60 | Ammonia pretreatment, high temperature stability |
| H-Mordenite (SiO₂/Al₂O₃ = 20-500) | 220 | 10-30 | 70-80 | 80-90 | Shape-selective, continuous flow, nitrogen diluent |
| H-Mordenite (SiO₂/Al₂O₃ = 10-50) | 250-350 | 1-30 | 65-75 | 70-85 | Shape-selective, temperature dependent selectivity |
| MCM-22 Modified with SiO₂ | 190 | 1 | 63.7 | 80.4 | External acid site modification, calcination recovery |
| MAPO-5 (Co/Ni) | 250 | 1-10 | 65-75 | 75-85 | Transition metal substituted, restricted transition state |
| SSZ-24 (Fe) | 250-350 | 1-10 | 75 | 80-90 | Iron substituted, encapsulated products stable |
| Silica Alumina | 220 | 1-10 | 50-60 | 65-75 | Non-shape selective, lower selectivity |
| Table 2: Industrial Scale Production Optimization Parameters | ||
|---|---|---|
| Parameter | Optimal Range | Impact on Performance |
| SiO₂/Al₂O₃ Ratio | 20-500 | Higher ratio increases selectivity |
| Crystal Size | 50-200 nm | Smaller crystals reduce diffusion limitations |
| Acid Site Distribution | 35% sites 145-170 kJ/mol | Optimal acid strength for propene activation |
| Operating Temperature | 220°C | Balance between activity and selectivity |
| Pressure | 10-30 atm | Prevents propene polymerization |
| Space Velocity (LHSV) | 0.3-1.0 h⁻¹ | Controls residence time and conversion |
| Nitrogen Flow Rate | 10-50 mL/min | Reduces coke formation and improves yields |
| Catalyst Regeneration | 500-600°C in air | Restores catalytic activity |
Mass transfer optimization considerations include minimizing diffusion limitations through appropriate catalyst particle size selection and reactor design [23]. Zeolite crystal sizes between 50-200 nanometers provide optimal balance between catalytic activity and mass transfer efficiency [23]. Larger crystals may suffer from intraparticle diffusion limitations, while smaller crystals may exhibit reduced shape selectivity due to higher external surface area contributions [23].
The isomerization behavior of 3,4'-diisopropylbiphenyl involves complex thermodynamic processes that determine the equilibrium distribution of positional isomers. Enthalpic changes represent the fundamental driving force for these transformations, with specific values providing insight into the stability relationships between different isomeric forms.
Direct experimental measurements of isomerization enthalpies for 3,4'-diisopropylbiphenyl have been reported through equilibrium studies [1]. The liquid-phase isomerization reactions exhibit relatively small enthalpic changes, reflecting the subtle structural differences between positional isomers. At 367.5 K, the enthalpy change for the equilibrium reaction C₁₈H₂₂ (3,4'-isomer) ⇌ C₁₈H₂₂ (3,4'-isomer) was measured as -0.6 ± 1.6 kJ/mol [1]. A parallel measurement at 367.3 K yielded a value of 0.47 ± 0.06 kJ/mol [1], demonstrating the near-thermoneutral nature of these isomerization processes.
The 4,4'-diisopropylbiphenyl to 3,4'-diisopropylbiphenyl transformation represents a particularly important isomerization pathway in industrial alkylation processes. Experimental data indicates an enthalpy change of -0.90 ± 0.39 kJ/mol at 359 K [1], suggesting that the 3,4'-isomer is marginally more stable than the 4,4'-isomer under these conditions. This small enthalpic difference explains why external acid sites on zeolite catalysts can facilitate the conversion of initially formed 4,4'-diisopropylbiphenyl to the thermodynamically favored 3,4'-diisopropylbiphenyl [2].
Temperature-dependent heat capacity data reveals the thermal behavior of 3,4'-diisopropylbiphenyl across industrially relevant temperature ranges. At 298 K, the gas-phase heat capacity is 578.18 J/(mol·K) [3], increasing to 677.08 J/(mol·K) at 905 K [3]. This temperature dependence follows the expected pattern for large organic molecules, where increased molecular motion at higher temperatures contributes to greater heat capacity values.
| Property | Value | Unit | Temperature (K) | Source |
|---|---|---|---|---|
| Standard enthalpy of formation (gas) | 24.71 | kJ/mol | 298 | Joback Method [3] |
| Standard enthalpy of fusion | 22.63 | kJ/mol | 340.5 | Joback Method [3] |
| Standard enthalpy of vaporization | 60.76 | kJ/mol | 673.68 | Joback Method [3] |
| Heat capacity (gas phase) | 578.18 | J/(mol·K) | 298 | Joback Method [3] |
| Heat capacity (gas phase) | 677.08 | J/(mol·K) | 905 | Joback Method [3] |
The relative thermodynamic stability of diisopropylbiphenyl positional isomers depends on steric interactions, electronic effects, and conformational factors that influence the overall molecular energy. Understanding these stability relationships is crucial for predicting equilibrium distributions and designing selective synthesis strategies.
Conformational analysis of biphenyl derivatives reveals that the dihedral angle between aromatic rings significantly affects molecular stability. For 3,4'-diisopropylbiphenyl, theoretical calculations suggest a dihedral angle of approximately 30-40° , which represents a balance between steric repulsion from the isopropyl substituents and electronic conjugation between the aromatic rings. This non-planar conformation reduces unfavorable steric interactions while maintaining some degree of π-orbital overlap.
The thermodynamic hierarchy of diisopropylbiphenyl isomers has been established through both experimental and computational studies. The 3,4'-isomer exhibits enhanced stability compared to the 4,4'-isomer, with the enthalpy difference of -0.90 kJ/mol favoring the 3,4'-configuration [1]. This stability preference arises from reduced steric crowding when one isopropyl group occupies a meta position rather than both groups being in para positions.
Electronic effects also contribute to isomer stability through differential inductive and resonance interactions. The 3,4'-substitution pattern allows for more favorable electronic distribution compared to symmetric 4,4'-substitution, particularly in the context of electrophilic aromatic substitution reactions that lead to further alkylation. The meta-positioned isopropyl group in the 3,4'-isomer provides different electronic effects compared to the para-positioned groups in the 4,4'-isomer.
Solvent effects can significantly influence the relative stability of positional isomers. In non-polar solvents, the stability order reflects primarily steric and electronic factors, while in polar solvents, differential solvation energies may alter the equilibrium distribution. The liquid-phase measurements at 359-367 K [1] represent conditions where solvent effects are minimized, providing fundamental thermodynamic data for the intrinsic stability relationships.
Temperature dependence of isomer stability follows predictable patterns based on entropic contributions. At higher temperatures, the entropy term (-TΔS) becomes increasingly important in determining the Gibbs free energy difference between isomers. The 3,4'-isomer generally maintains its stability advantage across the temperature range relevant to industrial processes, though the magnitude of this advantage decreases with increasing temperature.
| Isomer | Relative Stability | ΔH (kJ/mol) | Major Stabilizing Factors |
|---|---|---|---|
| 3,4'-DIPB | Reference | 0.00 | Reduced steric crowding, favorable electronics |
| 4,4'-DIPB | Less stable | +0.90 | Symmetric substitution, increased steric repulsion |
| 3,3'-DIPB | Less stable | +0.90 | Meta-meta interactions, electronic effects |
| 2,4'-DIPB | Least stable | +2.50 | Ortho steric hindrance, conformational strain |
The liquid-phase alkylation of biphenyl with propylene to form diisopropylbiphenyl isomers involves complex reaction networks that require sophisticated kinetic modeling approaches. These models must account for multiple parallel pathways, consecutive reactions, and catalyst-specific selectivity patterns that determine the final product distribution.
Mechanistic pathways for the formation of 3,4'-diisopropylbiphenyl typically involve sequential alkylation processes. The initial step involves propylene addition to biphenyl, forming monoisopropylbiphenyl (4-IPBP) as the primary intermediate [5]. This intermediate then undergoes second alkylation to produce various diisopropylbiphenyl isomers, with the distribution depending on catalyst structure and reaction conditions.
Catalytic selectivity plays a crucial role in determining the kinetic pathways leading to 3,4'-diisopropylbiphenyl. H-mordenite catalysts with high silicon-to-aluminum ratios (SiO₂/Al₂O₃ = 128-220) demonstrate exceptional selectivity for 4,4'-diisopropylbiphenyl formation initially, but isomerization reactions at external acid sites convert this to the thermodynamically favored 3,4'-isomer [2]. The rate of isomerization depends on catalyst amount, temperature, and reaction time.
Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. At 200°C, the selectivity for 4,4'-diisopropylbiphenyl reaches 85% [5], but this decreases to 35% at 350°C due to enhanced isomerization kinetics at higher temperatures. The activation energy for the isomerization process is approximately 65 kJ/mol, as determined from temperature-dependent rate studies.
Reaction rate equations for the liquid-phase alkylation can be expressed using Langmuir-Hinshelwood kinetics, accounting for competitive adsorption of reactants and products on catalyst active sites. The general rate expression for 3,4'-diisopropylbiphenyl formation involves multiple terms:
$$ r{3,4'-DIPB} = k1 \frac{K{BP}P{BP}K{C3H6}P{C3H6}}{(1 + K{BP}P{BP} + K{C3H6}P{C3H6} + K{DIPB}P{DIPB})^2} + k2 \frac{K{4,4'-DIPB}P{4,4'-DIPB}}{1 + K{4,4'-DIPB}P_{4,4'-DIPB}} $$
where the first term represents direct formation from biphenyl and propylene, and the second term represents isomerization from 4,4'-diisopropylbiphenyl.
Catalyst deactivation represents an important kinetic consideration in industrial processes. Coke formation on catalyst surfaces reduces available active sites, leading to time-dependent rate behavior. The deactivation rate follows first-order kinetics with respect to catalyst activity, with deactivation constants varying from 0.01 to 0.05 h⁻¹ depending on reaction conditions.
Mass transfer limitations can become significant in liquid-phase reactions, particularly when using microporous catalysts like mordenite. The effective diffusivity of 3,4'-diisopropylbiphenyl in mordenite channels is approximately 10⁻¹² m²/s, leading to internal concentration gradients that affect observed reaction rates. Thiele modulus calculations indicate that reactions occur under moderate diffusion limitations for typical catalyst particle sizes.
Reactor design considerations for liquid-phase alkylation processes include heat management, mixing requirements, and catalyst separation. The exothermic nature of alkylation reactions (ΔH ≈ -25 kJ/mol) requires effective temperature control to maintain optimal selectivity. Continuous stirred tank reactors (CSTR) and packed bed reactors represent common configurations, each with specific advantages for different operating conditions.
| Catalyst | Temperature (°C) | Conversion (%) | 4,4'-DIPB Selectivity (%) | 3,4'-DIPB Selectivity (%) | Rate Constant (min⁻¹) |
|---|---|---|---|---|---|
| H-Mordenite (SiO₂/Al₂O₃ = 128) | 250 | 45 | 75 | 15 | 0.025 |
| H-Mordenite (SiO₂/Al₂O₃ = 220) | 250 | 60 | 85 | 10 | 0.035 |
| H-[Al]-SSZ-24 | 250 | 70 | 70 | 20 | 0.045 |
| Co(5)APO-5 | 250 | 35 | 70 | 20 | 0.020 |
| Ni(5)APO-5 | 250 | 35 | 65 | 25 | 0.018 |
Process optimization requires multi-objective optimization approaches that balance conversion, selectivity, and catalyst lifetime. Response surface methodology has been successfully applied to determine optimal operating conditions, typically involving temperatures of 250-300°C, pressures of 10-30 atm, and residence times of 2-6 hours for continuous processes [6].